molecular formula C7H13NO2S B3001976 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide CAS No. 1478763-82-4

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide

Cat. No.: B3001976
CAS No.: 1478763-82-4
M. Wt: 175.25
InChI Key: ZKEFSBWVMBBRJZ-UHFFFAOYSA-N
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Description

7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide ( 1478763-82-4) is a high-value spirocyclic building block of significant interest in modern drug discovery. This compound features a unique spirocyclic architecture that incorporates a sulfone group and a nitrogen heterocycle, making it a versatile scaffold for constructing novel bioactive molecules. Its molecular formula is C 7 H 13 NO 2 S and it has a molecular weight of 175.25 . Spirocycles like this are prized in medicinal chemistry for their ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of spirocyclic elements can reduce conformational flexibility, enhance solubility, and help explore underutilized regions of chemical space, often leading to improved potency and selectivity . This specific scaffold is part of a broader class of 7-azaspiro[3.5]nonane derivatives that have demonstrated therapeutic potential across a wide range of disease areas . In practical research applications, this spirocyclic sulfone serves as a critical intermediate in structure-based drug design campaigns. Recent studies highlight the strategic use of similar spirocyclic cores in the development of potent inhibitors for challenging drug targets. For instance, structure-guided design incorporating spirocyclic motifs has led to highly potent inhibitors of viral proteases, such as SARS-CoV-2 3CLpro, as well as advanced compounds targeting Plasmodium dihydroorotate dehydrogenase (DHODH) for malaria treatment and chemoprevention . The compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7λ6-thia-1-azaspiro[3.5]nonane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-2-7(3-6-11)1-4-8-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEFSBWVMBBRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide

Reactivity Profile of the Sulfone Group

The sulfonyl group is a dominant feature of the molecule, significantly influencing its chemical properties. This group is known for its strong electron-withdrawing nature, which has profound effects on the reactivity of the entire molecule.

The sulfur atom in the sulfone group of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide is in a high oxidation state (+4), making it electron-deficient and thus electrophilic. While direct nucleophilic attack on the sulfur atom is not a common reaction pathway, the sulfone group can activate adjacent positions for nucleophilic attack. In analogous systems, vinyl sulfones are recognized as potent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. rsc.orgresearchgate.net This suggests that if a double bond were introduced adjacent to the sulfone in the thiacyclobutane ring of this compound, it would exhibit significant electrophilicity.

The sulfone moiety also serves as a known pharmacophore and can act as a bioisostere of a carbonyl group. researchgate.net Its ability to participate in hydrogen bonding is enhanced by the presence of two oxygen atoms, which can influence its interactions with biological macromolecules. researchgate.net

The rigid, three-dimensional geometry of the spirocyclic system, combined with the electronic influence of the sulfone, can lead to improved binding affinity and selectivity for biological targets. rsc.org

Nitrogen Atom Reactivity and Basicity within the Spiro System

The nitrogen atom in the 1-aza position of the spiro[3.5]nonane system is a secondary amine, which typically imparts basic and nucleophilic properties to the molecule. However, its reactivity is modulated by several factors inherent to the molecular structure.

The basicity of the nitrogen atom is influenced by its hybridization and the electronic effects of neighboring groups. In this spirocyclic system, the nitrogen is sp³ hybridized. Generally, the basicity of amines is reduced by the presence of nearby electron-withdrawing groups. masterorganicchemistry.com The sulfone group, with its strong inductive electron-withdrawing effect, is expected to decrease the basicity of the nitrogen atom in this compound. This reduction in basicity can have significant implications for its potential applications, particularly in medicinal chemistry where modulating pKa is crucial for pharmacokinetic properties.

As a nucleophile, the nitrogen atom can participate in various reactions, such as alkylation, acylation, and condensation reactions. The accessibility of the lone pair of electrons on the nitrogen will be a key determinant of its nucleophilicity.

Stereochemical Outcomes of Reactions and Diastereoselectivity

The spirocyclic nature of this compound introduces a high degree of conformational rigidity. This rigidity can lead to highly stereoselective reactions, as the approach of reagents is often sterically hindered on one face of the molecule.

In the synthesis of various spirocyclic compounds, high diastereoselectivity has been achieved. nih.gov For instance, the synthesis of spiro[carbazole-3,5'-pyrimidines] and spiro[carbazole-3,1'-cyclohexanes] has been reported to proceed with high diastereoselectivity. nih.gov Similarly, diastereoselective methods have been developed for the synthesis of polycyclic spiroindolines and spiro[tetrahydrothiophene-3,3′-pyrazol] derivatives. rsc.orgresearchgate.net These examples underscore the principle that the constrained geometry of spiro systems can effectively control the stereochemical outcome of reactions.

For this compound, any reaction at a chiral center or the formation of a new stereocenter is likely to proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry of the spirocyclic framework.

Chemical Stability and Degradation Pathways under Diverse Reaction Conditions

The stability of this compound is influenced by the inherent stability of the sulfone group and the azaspirocyclic system under various conditions.

Thermal Stability: Sulfone-containing polymers are known for their high thermal stability. mdpi.com For instance, spiro polycycloacetals containing sulfone moieties exhibit degradation temperatures in the range of 343–370 °C. rsc.orgrsc.org Aromatic poly(ether sulfones) also demonstrate high thermal stability, with degradation occurring in the temperature range of 370 to 650 °C. mdpi.com While these are polymeric systems, the inherent stability of the sulfone group suggests that this compound would also possess considerable thermal stability.

Degradation Pathways: Under acidic conditions, spiro polycycloacetals have been shown to undergo rapid hydrolytic degradation. rsc.orgrsc.org While the ether linkages in those polymers are the primary sites of hydrolysis, the stability of the azaspiro system in the title compound under acidic conditions would need to be considered.

The sulfone group itself is generally stable to a wide range of chemical conditions. However, strong reducing agents can reduce sulfones, though this is typically a difficult transformation.

The degradation of the molecule could also be initiated at the nitrogen-containing ring. The stability of the azetidine (B1206935) and piperidine (B6355638) rings will depend on the specific reaction conditions. Ring-opening reactions of small rings like azetidine can occur under certain nucleophilic or electrophilic conditions.

Conformational Analysis and Stereochemistry of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide

Conformational Preferences of Spiro[3.5]nonane Systems

The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring fused at a single carbon atom, the spirocenter. The conformational preferences of each ring are influenced by the steric and electronic constraints imposed by this fusion.

The cyclohexane ring in spiro[3.5]nonane systems generally adopts a chair conformation to minimize angle and torsional strain. However, the presence of the spiro-fused cyclobutane ring can lead to a slight flattening of the chair at the spirocenter. The cyclobutane ring itself is not planar and typically adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent methylene (B1212753) groups. This puckering can be described by a dihedral angle of approximately 25-35 degrees. libretexts.org

Impact of the Spirocenter and Sulfone Group on Molecular Conformation

The spirocenter in 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide acts as a rigid pivot point, significantly restricting the conformational freedom of both the azetidine (B1206935) and the thiane (B73995) 1,1-dioxide rings. This rigidity is a hallmark of spirocyclic systems and can lead to well-defined molecular geometries. researchgate.net

The sulfone group (SO₂) within the six-membered ring has a profound impact on its conformation. The sulfur atom is sp³ hybridized with a tetrahedral geometry. The two oxygen atoms of the sulfone group are strong electron-withdrawing groups and are sterically demanding. In a chair conformation of the thiane 1,1-dioxide ring, one oxygen atom will be in an axial position and the other in an equatorial position. The bulky sulfone group can influence the preference for axial or equatorial substituents on the ring and can also affect the ring's puckering. Studies on related thiane 1,1-dioxides have shown that the sulfone group can lead to a puckering of the ring to alleviate steric interactions.

The nitrogen atom at the 1-position of the azetidine ring introduces further conformational considerations. The lone pair of electrons on the nitrogen can adopt different spatial orientations, and the presence of a substituent on the nitrogen would further influence the conformational equilibrium.

Stereoisomerism and Potential for Enantiomeric Resolution Strategies

The spirocenter of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers. This is because the spiro atom is connected to four different groups within the two rings. Therefore, a racemic mixture of (R)- and (S)-7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide would be expected from a non-stereoselective synthesis.

Given the presence of a basic nitrogen atom, several strategies for enantiomeric resolution could be employed. One of the most common methods is the formation of diastereomeric salts. mdpi.com This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another potential strategy is chiral chromatography. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. High-performance liquid chromatography (HPLC) with a suitable chiral column is a powerful tool for both analytical and preparative-scale resolution of chiral amines.

Kinetic resolution is another viable approach. rsc.orgresearchgate.netnih.gov This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For spirocyclic amines, enzyme-catalyzed reactions or reactions with chiral acylating agents have been successfully used for kinetic resolution. acs.org

Experimental Approaches to Conformational Elucidation (e.g., Spectroscopic and Diffraction Methods)

The precise conformation of this compound in the solid state and in solution would be determined using a combination of spectroscopic and diffraction techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. whiterose.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com It would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the thiane 1,1-dioxide ring and the puckering of the azetidine ring. It would also unequivocally establish the relative stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.govipb.pt

¹H NMR: The chemical shifts and coupling constants of the protons in the molecule would provide valuable conformational information. For instance, the magnitude of the coupling constants between adjacent protons on the six-membered ring can help to determine their dihedral angles and thus confirm a chair conformation. The protons on the azetidine ring would also exhibit characteristic chemical shifts and couplings.

¹³C NMR: The chemical shifts of the carbon atoms would complement the ¹H NMR data and provide information about the electronic environment of each carbon.

2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY would be crucial for assigning all proton and carbon signals and for determining through-space interactions between protons (NOESY), which can provide key insights into the molecule's preferred conformation and the relative orientation of the two rings.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The sulfone group would exhibit strong, characteristic stretching vibrations.

Below are hypothetical data tables illustrating the kind of spectroscopic data that might be expected for this compound, based on data for analogous compounds.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2ax 3.15 d 12.0
H-2eq 3.35 d 12.0
H-4ax 3.05 d 12.5
H-4eq 3.25 d 12.5
H-6ax 3.40 ddd 14.0, 12.0, 4.0
H-6eq 3.60 ddd 14.0, 5.0, 2.0
H-8ax 2.90 m -
H-8eq 3.10 m -
H-9ax 2.95 m -
H-9eq 3.15 m -

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Chemical Shift (δ, ppm)
C-2 52.0
C-4 51.5
C-5 (spiro) 65.0
C-6 55.0
C-8 48.0

Table 3: Hypothetical IR Data (KBr Pellet)

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350 Medium
C-H Stretch (aliphatic) 2950-2850 Strong
S=O Stretch (asymmetric) 1320 Strong

Advanced Spectroscopic Characterization of 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide, both ¹H and ¹³C NMR are employed to assign every proton and carbon atom in the molecule, confirming the connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The protons alpha to the sulfone group (on C6 and C8) are expected to be the most deshielded due to the strong electron-withdrawing effect of the SO₂ group, likely appearing significantly downfield. Protons on the azetidine (B1206935) ring (C2 and C4) adjacent to the nitrogen atom would also exhibit a downfield shift. The remaining protons on the piperidine (B6355638) ring (C5 and C9) would resonate at a more intermediate chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The molecule contains seven unique carbon environments. The spirocyclic carbon (C5) is a quaternary carbon and would appear as a singlet with a characteristic chemical shift. The carbons bonded to the sulfone group (C6 and C8) would be shifted significantly downfield. Similarly, the carbons adjacent to the nitrogen atom in the azetidine ring (C2 and C4) would also be deshielded.

Detailed, albeit predicted, NMR data based on the analysis of analogous spirocyclic sulfones and azetidines are presented below. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established chemical shift principles for similar functional groups and structural motifs.

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
2, 4~45-55~3.0-3.5Triplet
3~25-35~2.0-2.5Quintet
5~40-50 (Quaternary)N/AN/A
6, 8~50-60~3.2-3.8Triplet
9~30-40~1.8-2.3Multiplet
NHN/ABroad SingletBroad Singlet

Mass Spectrometry Techniques (e.g., LC-MS, EIMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), and Electron Ionization (EI-MS) provide complementary information about the parent molecule and its fragmentation patterns.

The molecular formula of this compound is C₇H₁₃NO₂S, giving it a monoisotopic mass of approximately 175.067 Da. In a typical ESI-MS experiment conducted in positive ion mode, the compound would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 176.074.

Under the higher energy conditions of EI-MS, the molecule would undergo characteristic fragmentation. Key fragmentation pathways for sulfones often involve the loss of sulfur dioxide (SO₂, 64 Da). Other expected fragmentation patterns would include the cleavage of the spirocyclic rings, leading to smaller, stable charged fragments. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the atoms.

Table 2: Expected Mass Spectrometry Data

IonFormulaCalculated m/zTechniqueDescription
[M+H]⁺[C₇H₁₄NO₂S]⁺176.074LC-MS (ESI+)Protonated molecular ion
[M]⁺˙[C₇H₁₃NO₂S]⁺˙175.067EIMSMolecular ion
[M-SO₂]⁺˙[C₇H₁₃N]⁺˙111.105EIMSLoss of sulfur dioxide

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound would be the strong, characteristic absorption bands from the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Other expected signals include N-H stretching from the secondary amine, C-H stretching from the aliphatic rings, and N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, C-C and C-S bond vibrations within the ring structures may be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C-H (aliphatic)Stretch2850 - 3000Medium-Strong
N-HBend1550 - 1650Medium
S=O (Sulfone)Asymmetric Stretch1300 - 1350Strong
S=O (Sulfone)Symmetric Stretch1120 - 1160Strong

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for this compound is not available in the public domain, the technique would provide invaluable structural information if suitable crystals could be obtained.

A successful crystallographic analysis would yield precise data on:

Connectivity: Unambiguous confirmation of the spirocyclic azetidine and thiomorpholine (B91149) dioxide ring system.

Bond Lengths and Angles: Exact measurements for all bonds (C-S, S=O, C-N, C-C, C-H) and the angles between them, confirming geometric parameters.

Conformation: The precise puckering and conformation of both the four-membered azetidine ring and the six-membered thiomorpholine dioxide ring.

Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group and the sulfone oxygen atoms.

The analysis would also determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of a synthesized compound.

To analyze this compound, a reversed-phase HPLC method would likely be employed. A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is suitable for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is often added to improve peak shape and resolution for amine-containing compounds.

Detection: As the compound lacks a strong chromophore for UV-Vis detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (as in LC-MS) would be an appropriate detection method.

The resulting chromatogram would show a primary peak corresponding to the target compound. The area of this peak, relative to the total area of all peaks, is used to calculate the purity of the sample, typically expressed as a percentage. This method is crucial for quality control and ensuring the compound is free from starting materials, byproducts, or degradation products.

Computational and Theoretical Studies on 7 Thia 1 Azaspiro 3.5 Nonane 7,7 Dioxide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction (e.g., DFT)

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure, predict the reactivity, or determine the spectroscopic properties of 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide were found. Such studies would typically provide valuable data on molecular orbitals, charge distribution, and predicted spectroscopic signatures (e.g., NMR, IR).

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

There is a lack of available research employing molecular dynamics simulations to explore the conformational landscape and dynamic behavior of this compound. These simulations are crucial for understanding how the molecule behaves over time in different environments, which can influence its interactions with biological systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

No literature detailing the application of Quantitative Structure-Activity Relationship (QSAR) or Structure-Activity Relationship (SAR) methodologies to this compound was identified. These computational methods are instrumental in drug discovery for correlating a molecule's structural features with its biological activity.

Molecular Docking and Ligand-Protein Interaction Predictions for Potential Biomolecular Targets

There were no specific molecular docking studies found that investigate the binding of this compound to any potential biomolecular targets. Such research would be essential in predicting its mode of interaction with proteins and its potential as a therapeutic agent.

In Silico Prediction of Molecular Interactions, Binding Affinities, and Related Descriptors

Comprehensive in silico predictions of molecular interactions, binding affinities, and other related descriptors for this compound are not available in the public domain. These computational predictions are vital for assessing the pharmacological potential of a compound.

Applications and Research Potential in Chemical Biology and Medicinal Chemistry

Role as Versatile Building Blocks in Complex Organic Synthesis and Diverse Compound Library Generation

The rigid spirocyclic scaffold of 7-thia-1-azaspiro[3.5]nonane 7,7-dioxide serves as a valuable starting point for the synthesis of complex organic molecules. Its inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. tandfonline.com The synthesis of various spirocyclic scaffolds is a key strategy for creating compound libraries for biological screening. nih.govacs.org These libraries, which contain a multitude of structurally diverse compounds, are essential for identifying new hit compounds in drug discovery. The ability to functionalize the azetidine (B1206935) and thiacyclohexane rings of the this compound core enables the generation of a wide array of derivatives, each with unique properties and potential biological activities. google.com The development of synthetic methods to access such spirocyclic scaffolds is crucial for their application in medicinal chemistry. researchgate.net

Exploration as Bioisosteres in Advanced Drug Design and Discovery

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov Spirocyclic structures, in particular, are gaining traction as bioisosteres for more common, flexible ring systems like piperidine (B6355638). univ.kiev.ua The rigid nature of the spirocyclic core can lead to improved binding affinity and selectivity for biological targets. rsc.org The this compound scaffold, with its nitrogen-containing ring, presents an opportunity for bioisosteric replacement of piperidine or other cyclic amines in known bioactive compounds. This can lead to improved metabolic stability, a common challenge with piperidine-containing drugs. univ.kiev.ua Furthermore, the sulfone group can act as a bioisostere for other polar functional groups, such as carboxylates or sulfonamides, potentially enhancing physicochemical properties and target interactions. researchgate.net The use of heteroatom-containing spirocycles as bioisosteres is a growing area of research aimed at developing novel drug candidates with improved properties. rsc.orgnih.gov

Modulators of Biological Targets (e.g., Enzymes, Receptors) and Signaling Pathways

The unique structural features of this compound and its derivatives make them promising candidates for modulating the activity of various biological targets. Research has shown that spirocyclic compounds can interact with a range of proteins, including enzymes and receptors, to alter their function and impact signaling pathways.

A notable example is the development of a class of spirocyclic heterocyclic sulfones as potent inhibitors of the renal outer medullary potassium channel (ROMK). nih.gov These compounds demonstrated significant diuretic and natriuretic effects, highlighting the potential of this scaffold in targeting ion channels. Another area of interest is the development of 7-azaspiro[3.5]nonane derivatives as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.govdntb.gov.ua These findings underscore the potential of the broader class of azaspiro[3.5]nonanes, including the thia-dioxide variant, to modulate important biological targets.

Target ClassSpecific TargetSpirocyclic ScaffoldObserved Effect
Ion ChannelROMKSpirocyclic heterocyclic sulfoneInhibition
G-Protein Coupled ReceptorGPR1197-azaspiro[3.5]nonane derivativeAgonism
Chemokine ReceptorsCCR3 and CCR51-carbonyl-7-azaspiro[3.5]nonane derivativeRegulation of activity

Development of Novel Therapeutic Lead Compounds and Precursors

The identification of spirocyclic sulfones as ROMK inhibitors provides a direct pathway for the development of novel therapeutic lead compounds for conditions such as hypertension and heart failure. nih.gov The favorable pharmacokinetic properties and robust in vivo effects of these compounds make them attractive starting points for further optimization. Similarly, the discovery of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists opens avenues for developing new treatments for metabolic disorders. nih.gov The this compound core can serve as a precursor for the synthesis of a wide range of derivatives, allowing for systematic exploration of structure-activity relationships and the identification of compounds with enhanced potency and selectivity. The synthesis of novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones has also led to the discovery of dual EGFR/BRAFV600E inhibitors with antiproliferative properties. nih.gov

Application in Chemical Probes and Biological Tool Compounds for Mechanistic Studies

While direct applications of this compound as a chemical probe are not yet extensively documented, its unique structural and electronic properties suggest its potential in this area. Chemical probes are essential tools for dissecting complex biological processes. The rigid spirocyclic framework could be used to design highly selective ligands for specific protein targets. By incorporating reporter groups or reactive functionalities, derivatives of this compound could be developed to visualize, isolate, or functionally interrogate their biological targets, thereby aiding in mechanistic studies. The development of a high-quality chemical probe for the Chikungunya virus nsP2 RNA helicase from an oxaspiropiperidine scaffold highlights the potential of spirocyclic compounds in this domain. researcher.life

Design of Structurally Diverse Chemical Entities for High-Throughput Screening Campaigns

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.gov The generation of diverse and novel chemical libraries is critical for the success of HTS campaigns. thermofisher.comnuvisan.com Spirocyclic scaffolds, including this compound, are highly valuable for constructing such libraries. nih.govacs.org Their three-dimensional nature provides access to a broader region of chemical space compared to more traditional, planar molecules. The synthesis of libraries based on the this compound core would introduce novel structural motifs into screening collections, increasing the probability of identifying hits against a wide range of biological targets.

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